![molecular formula C14H10ClF3N2O2 B14416236 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide CAS No. 86009-57-6](/img/structure/B14416236.png)
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by the presence of amino, chloro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of the chloro group.
Coupling Reaction: Formation of the phenoxy linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: For the reduction step.
Halogen Exchange Reactions: To introduce the chloro group.
Solvent Selection: Use of appropriate solvents to facilitate reactions and purifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Materials Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. These interactions may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Pathway Involvement: Participation in metabolic or signaling pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorobenzotrifluoride: A related compound with similar functional groups but different structural arrangement.
4-Chloro-2-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group and chloro substitution.
Uniqueness
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
86009-57-6 |
|---|---|
Molekularformel |
C14H10ClF3N2O2 |
Molekulargewicht |
330.69 g/mol |
IUPAC-Name |
2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-10-5-7(14(16,17)18)1-4-12(10)22-8-2-3-11(19)9(6-8)13(20)21/h1-6H,19H2,(H2,20,21) |
InChI-Schlüssel |
VGDKETOALNAOJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


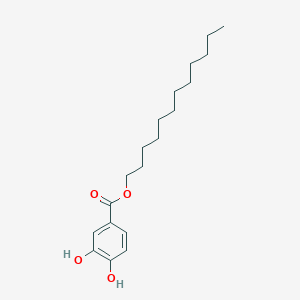
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)

![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
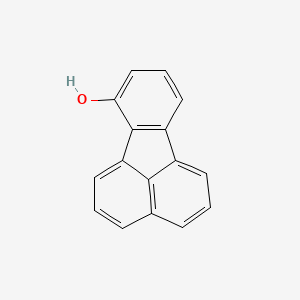

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
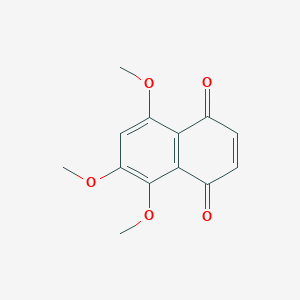
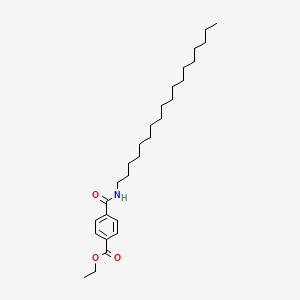
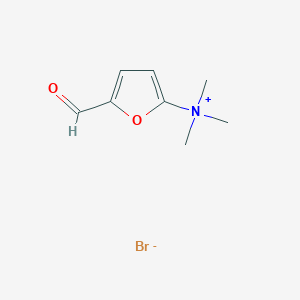
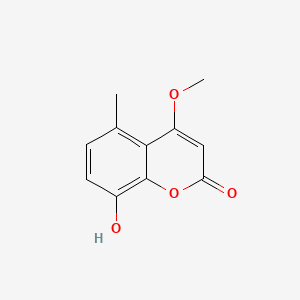
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)


